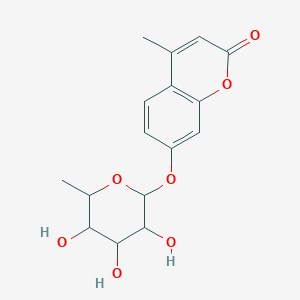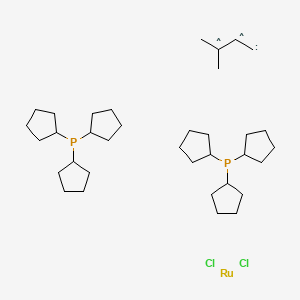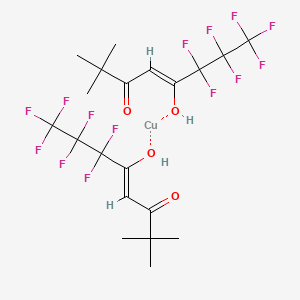
Aluminum titanium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum titanium oxide, also known as aluminum titanate, is a compound composed of aluminum, titanium, and oxygen. It is known for its unique properties, including high thermal stability, low thermal expansion, and excellent resistance to thermal shock. These characteristics make it valuable in various industrial applications, particularly in environments where materials are subjected to extreme temperatures.
準備方法
Synthetic Routes and Reaction Conditions
Aluminum titanium oxide can be synthesized through several methods. One common approach is the solid-state reaction method, where aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) powders are mixed and heated at high temperatures (around 1400°C) to form this compound . Another method involves the sol-gel process, where aluminum and titanium alkoxides are hydrolyzed and then calcined to produce the oxide .
Industrial Production Methods
In industrial settings, this compound is often produced using the combustion synthesis method. This involves the reaction of aluminum and titanium powders in an oxygen-rich environment, resulting in the formation of this compound. This method is advantageous due to its simplicity and the high purity of the resulting product .
化学反応の分析
Types of Reactions
Aluminum titanium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and titanium dioxide.
Reduction: Under reducing conditions, it can be reduced to its constituent metals.
Substitution: It can undergo substitution reactions where other metal ions replace aluminum or titanium in the lattice.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and various metal salts for substitution reactions. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aluminum oxide, titanium dioxide, and various substituted oxides depending on the reagents used .
科学的研究の応用
Aluminum titanium oxide has a wide range of scientific research applications:
作用機序
The mechanism by which aluminum titanium oxide exerts its effects is primarily through its structural properties. Its high thermal stability and low thermal expansion are due to the strong bonding between aluminum, titanium, and oxygen atoms. These bonds create a rigid lattice structure that resists deformation under thermal stress . Additionally, its biocompatibility is attributed to its inert nature, which prevents adverse reactions with biological tissues .
類似化合物との比較
Similar Compounds
Aluminum oxide (Al₂O₃): Known for its hardness and thermal stability, but with higher thermal expansion compared to aluminum titanium oxide.
Titanium dioxide (TiO₂): Widely used as a pigment and photocatalyst, but lacks the low thermal expansion properties of this compound.
Zirconium oxide (ZrO₂): Exhibits high thermal stability and low thermal expansion, similar to this compound, but is more expensive.
Uniqueness
This compound stands out due to its combination of low thermal expansion, high thermal stability, and excellent resistance to thermal shock. These properties make it particularly valuable in applications where materials are exposed to rapid temperature changes .
特性
分子式 |
Al2O5Ti |
|---|---|
分子量 |
181.83 g/mol |
IUPAC名 |
oxo-bis(oxoalumanyloxy)titanium |
InChI |
InChI=1S/2Al.5O.Ti |
InChIキー |
CNRZQDQNVUKEJG-UHFFFAOYSA-N |
正規SMILES |
O=[Al]O[Ti](=O)O[Al]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)






![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


